Nlrp3-IN-20
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Overview
Description
Nlrp3-IN-20 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, copper sulfate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs with different pharmacological properties .
Scientific Research Applications
Nlrp3-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Mechanism of Action
Nlrp3-IN-20 exerts its effects by specifically binding to the NLRP3 protein, thereby inhibiting its ability to form the inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines interleukin-1β and interleukin-18. The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and the effector enzyme caspase-1 .
Comparison with Similar Compounds
Nlrp3-IN-20 is compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177. While all these compounds target the NLRP3 inflammasome, this compound is unique in its specific binding affinity and potency. Similar compounds include:
MCC950: A well-known NLRP3 inhibitor with a different binding site and mechanism of action.
CY-09: Another NLRP3 inhibitor that targets the ATP-binding site of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
This compound stands out due to its unique chemical structure and higher specificity, making it a valuable tool for both research and therapeutic applications.
Properties
Molecular Formula |
C22H27N3O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26) |
InChI Key |
WHENNLLCPPZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
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